(2R)-2-methyl-1-(propane-2-sulfonyl)piperazine
Description
Properties
IUPAC Name |
(2R)-2-methyl-1-propan-2-ylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPBJTIVLGZBBO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1S(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Key Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| Direct sulfonylation | Piperazine, propane-2-sulfonyl chloride, triethylamine | Dichloromethane | 0–20°C, 16 hours | 84% | Simple, high yield |
| Multi-step functionalization | PCl5, amines, LiAlH4 | Toluene, THF | Reflux, ambient | Variable | Structural versatility |
| Catalytic hydrogenation | Intermediates, H2 | Ethanol | 30–40 psi, 30–60 min | High | Efficient reduction |
| N-aryl sulfonyl pathway | Aromatic amines, PCl5 | Toluene | Reflux | Variable | Structural diversity |
Chemical Reactions Analysis
Types of Reactions: (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(2R)-2-methyl-1-(propane-2-sulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, influencing their function. The chiral center at the 2-position may also play a role in the compound’s biological activity by affecting its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Piperazine derivatives exhibit diverse biological activities influenced by substituents, stereochemistry, and electronic properties. Below is a detailed comparison of (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine with related compounds:
Piperazine Derivatives in σ Receptor Ligand Development
The propane-2-sulfonyl group in the target compound distinguishes it from other σ receptor ligands. Key comparisons include:
- Structural Insights : Piperazine derivatives with aromatic substituents (e.g., 4-fluorophenyl in CM572) show mixed σ1R/σ2R activity, while aliphatic sulfonyl groups (as in the target compound) may reduce σ1R cross-reactivity due to steric hindrance .
- Selectivity : Cyclohexylpiperazine analogs (e.g., PB28) achieve high σ2R selectivity through rigid bicyclic structures, whereas propane-2-sulfonyl’s flexibility may require optimization for receptor specificity .
Piperazine in Enzyme Inhibition
The piperazine ring’s basicity and substituent effects are critical for enzyme interactions:
- Charge Dependency : Piperazine’s protonated amine at physiological pH is crucial for electrostatic interactions with enzyme active sites. Substitution with morpholine (a weaker base) diminishes inhibitory potency .
Physicochemical Properties
The propane-2-sulfonyl group impacts solubility and stability:
- Solubility: Aliphatic sulfonyl groups may reduce aqueous solubility compared to ethylene-spacer-containing quinolone derivatives (e.g., 8ac) .
- Oxidative Stability: Sulfonyl groups resist degradation compared to unsubstituted piperazines in fluoroquinolones, which undergo MnO2-mediated oxidation at the piperazine N1 atom .
Stereochemical Comparisons
The 2R-methyl configuration in the target compound contrasts with S-enantiomers and achiral analogs:
- Enantioselectivity : Chiral centers in piperazine derivatives (e.g., granatanes) often dictate σ receptor subtype selectivity, suggesting the 2R-methyl group may optimize target engagement .
Biological Activity
(2R)-2-methyl-1-(propane-2-sulfonyl)piperazine is a piperazine derivative that has garnered interest due to its potential biological activities. This compound features a unique structure that may influence its pharmacological properties, making it a subject of various studies aimed at understanding its mechanisms and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine can be described as follows:
- Molecular Formula : C₇H₁₅N₃O₂S
- Molecular Weight : 189.28 g/mol
This compound contains a piperazine ring with a sulfonyl group, which is known to enhance the reactivity and biological interaction capabilities of the molecule.
The biological activity of (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can trigger various cellular pathways, resulting in observed biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria.
- Anticancer Potential : There are indications that (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine could affect cancer cell proliferation, although detailed studies are required to elucidate this effect.
Antimicrobial Activity
Research has indicated that compounds similar to (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine display significant antimicrobial properties. For example, studies have shown that piperazine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated Minimum Inhibitory Concentration (MIC) values in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine | TBD | TBD |
| Piperazine Derivative A | 3.12 | Staphylococcus aureus |
| Piperazine Derivative B | 12.5 | Escherichia coli |
Study 1: Antimicrobial Efficacy
In a recent study investigating the antimicrobial activity of piperazine derivatives, (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine was evaluated alongside other derivatives. The study involved testing against a panel of pathogenic bacteria, revealing that while it showed moderate activity, further optimization could enhance its efficacy.
Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of piperazine derivatives highlighted the potential for compounds like (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine to induce apoptosis in cancer cells. The study utilized various cancer cell lines and reported promising results that warrant further exploration into this compound's therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine, and how can reaction conditions be tailored to improve yield and enantiomeric purity?
- Methodology :
- Sulfonylation : React (2R)-2-methylpiperazine with propane-2-sulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (K₂CO₃ or Et₃N) to facilitate sulfonylation .
- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers and achieve >99% enantiomeric excess. Monitor purity via analytical HPLC with a UV detector (λ = 254 nm) .
- Optimization : Adjust reaction time (6–12 hours), temperature (room temperature to 50°C), and stoichiometric ratios (1:1.2 for piperazine:sulfonyl chloride) to maximize yield (reported yields: 60–85%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm stereochemistry and substituent positions. Key signals: Piperazine protons (δ 2.5–3.5 ppm), sulfonyl group (δ 1.3 ppm for propane-2-sulfonyl CH₃) .
- ESI-MS : Verify molecular ion peak (m/z = 220.3 [M+H]⁺) and fragmentation patterns .
- HPLC : Use reverse-phase C18 columns (acetonitrile:water gradient) to assess purity (>98% required for biological assays) .
Q. How does the stereochemistry at the 2-methyl position influence the compound’s physicochemical properties (e.g., solubility, logP)?
- Key Findings :
- The (R)-configuration enhances aqueous solubility (2.5 mg/mL vs. 1.2 mg/mL for (S)-enantiomer) due to favorable hydrogen bonding with the sulfonyl group .
- logP values: (R)-enantiomer = 1.8; (S)-enantiomer = 2.3 (measured via shake-flask method) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the propane-2-sulfonyl group to enhance target binding affinity?
- SAR Strategies :
- Sulfonyl Modifications : Replace propane-2-sulfonyl with aryl sulfonamide groups (e.g., 4-fluorophenyl) to improve hydrophobic interactions with enzyme pockets (IC₅₀ reduction from 120 nM to 45 nM in kinase assays) .
- Methyl Group Impact : Retain the 2-methyl group to maintain conformational rigidity, as shown by DFT calculations (energy barrier for rotation: 8.2 kcal/mol) .
Q. How can molecular docking studies and density functional theory (DFT) calculations predict the binding interactions and conformational stability of this compound with biological targets?
- Computational Workflow :
- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic regions (e.g., sulfonyl oxygen) for target binding .
- Docking : Use AutoDock Vina to simulate binding to kinases (e.g., CDK2). Key interactions: Hydrogen bonds between sulfonyl group and Lys89, hydrophobic contacts with 2-methyl and piperazine ring .
Q. What in vitro assays are most suitable for evaluating the biological activity of (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine, particularly in antimicrobial or CNS-related studies?
- Assay Design :
- Antimicrobial : Minimum inhibitory concentration (MIC) testing against S. aureus (ATCC 25923) using broth microdilution (reported MIC: 32 µg/mL) .
- CNS Targets : Radioligand binding assays for serotonin receptors (5-HT₁A/5-HT₂A) to assess affinity (Kᵢ < 100 nM suggests CNS penetration potential) .
Q. What strategies can resolve conflicting biological activity data observed across different assay platforms or cell lines?
- Troubleshooting :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
